
sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate (DFMPS) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of coordination complexes. It has also been used as a probe in the study of enzyme-catalyzed reactions, and as a fluorescent marker in the study of biological systems.
Mechanism of Action
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is known to act as a competitive inhibitor of enzymes. It binds to the active site of an enzyme and prevents the substrate from binding to the enzyme. This prevents the enzyme from catalyzing the reaction and thus inhibits the reaction.
Biochemical and Physiological Effects
sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Advantages and Limitations for Lab Experiments
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of laboratory experiments. It is also a relatively stable compound that is not easily degraded by light or heat. Furthermore, it is a relatively non-toxic compound that does not pose a significant risk to laboratory personnel. However, sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has some limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, which can limit its use in aqueous solutions.
Future Directions
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate has potential future applications in a variety of areas. It could be used as a probe in the study of enzyme-catalyzed reactions, as a fluorescent marker in the study of biological systems, and as a ligand in the synthesis of coordination complexes. In addition, it could be used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins.
Synthesis Methods
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is synthesized through a four-step method. The first step involves reacting a difluoromethyl-substituted pyrazole with a sulfonyl chloride in the presence of a base, such as triethylamine. The second step involves condensing the reaction product with a sulfinate ester. The third step involves reacting the condensation product with a base, such as potassium carbonate. The fourth and final step involves hydrolyzing the reaction product with an acid, such as hydrochloric acid.
properties
IUPAC Name |
sodium;1-(difluoromethyl)pyrazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKUQMMJBDDBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

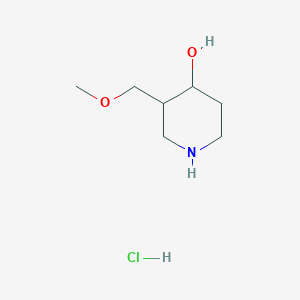

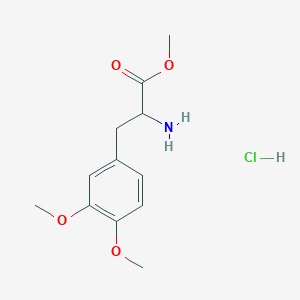

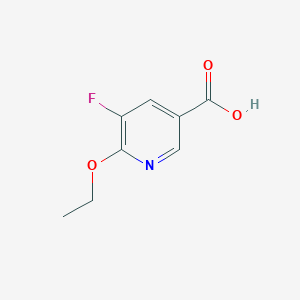
![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
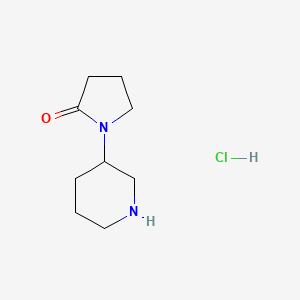

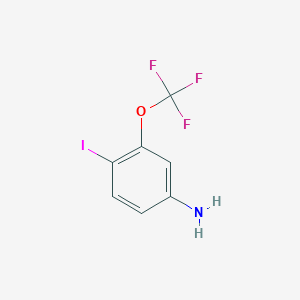
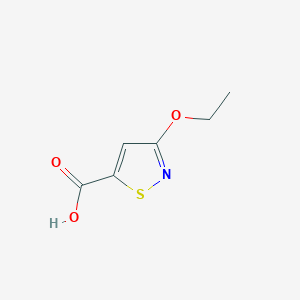

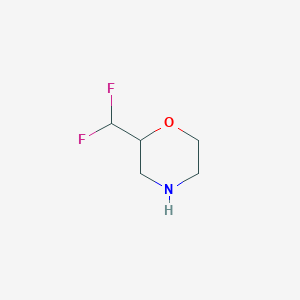
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)